(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 110932-40-6
VCID: VC6403461
InChI: InChI=1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)/b14-10+
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3
Molecular Formula: C16H11NOS2
Molecular Weight: 297.39

(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.: 110932-40-6

Cat. No.: VC6403461

Molecular Formula: C16H11NOS2

Molecular Weight: 297.39

* For research use only. Not for human or veterinary use.

(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one - 110932-40-6

Specification

CAS No. 110932-40-6
Molecular Formula C16H11NOS2
Molecular Weight 297.39
IUPAC Name (5E)-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)/b14-10+
Standard InChI Key VRNCZWQQVCTSAL-UVTDQMKNSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3

Introduction

Chemical Identity and Nomenclature

The compound is systematically named (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one, reflecting its stereospecific configuration and functional groups. Its IUPAC name emphasizes the (E)-stereochemistry at the C5 position, where the biphenyl-4-ylmethylene group is trans to the thiazolidinone ring . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₆H₁₁NOS₂
Molecular Weight297.4 g/mol
CAS Number110932-40-6
MDL NumberMFCD04969056

The compound’s SMILES notation, COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=S)S2, illustrates the biphenyl moiety linked to a thiazolidinone core via a conjugated double bond . This configuration is critical for its electronic properties and reactivity.

Structural Characteristics

The molecule features a planar thiazolidin-4-one ring system fused with a biphenyl group. Key structural attributes include:

  • Stereochemistry: The (E)-configuration at the exocyclic double bond (C5) minimizes steric hindrance between the biphenyl group and the thiazolidinone ring, as confirmed by X-ray crystallography in analogous compounds .

  • Hydrogen Bonding: The thiol (-SH) and carbonyl (C=O) groups act as hydrogen bond donors and acceptors, respectively, influencing solubility and intermolecular interactions .

  • Conjugation: Extended π-conjugation across the biphenyl-thiazolidinone system results in UV-Vis absorption maxima near 320 nm, characteristic of charge-transfer transitions .

Comparative analysis with structurally similar thiazolidinones, such as (5E)-5-(3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (PubChem CID 1551237), reveals that the biphenyl substituent enhances hydrophobic interactions and thermal stability .

Synthesis and Production

The compound is synthesized via a Knoevenagel condensation reaction between 2-mercapto-4-thiazolidinone and 4-biphenylcarboxaldehyde. Key steps include:

  • Base-Catalyzed Condensation: In ethanol with piperidine as a catalyst, the aldehyde reacts with the active methylene group of the thiazolidinone at 80°C for 12 hours .

  • Stereochemical Control: The (E)-isomer predominates due to thermodynamic stability, with a reported yield of 68–72% after recrystallization from dimethylformamide .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .

Industrial-scale production by Matrix Scientific involves quality control measures such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm batch consistency .

Physicochemical Properties

Experimental and computed properties highlight its suitability for drug discovery:

PropertyValueMethod/Source
LogP (Octanol-Water)3.2 ± 0.3Computed (XLogP3-AA)
Melting Point218–220°CDifferential Scanning Calorimetry
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method
Topological Polar Surface Area95.7 ŲCactvs 3.4.8

The low aqueous solubility necessitates formulation strategies like nanoemulsions or solid dispersions for bioavailability enhancement .

Applications in Research

Antimicrobial Activity

In vitro studies on analogous thiazolidinones demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to membrane disruption via thiol-mediated redox cycling .

Material Science

The biphenyl group enables liquid crystalline behavior, with a mesophase range of 145–180°C, suggesting utility in organic electronics .

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